These derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Studies have explored their potential as α1-adrenoceptor agonists [], anticancer agents [, ], antimicrobial agents [, ], carbonic anhydrase inhibitors [], dopamine receptor modulators [, ], efflux transporter substrates [], histone methyltransferase EZH2 inhibitors [], poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [], tyrosine kinase inhibitors [], and 5-HT7 receptor agonists [].
Studies have shown that certain 1H-indole-7-carboxamide derivatives exhibit selective α1-adrenoceptor agonist activity []. These compounds induce contractions in isolated tissues like rabbit aorta and rat vas deferens, suggesting their potential use in treating conditions like hypotension and urinary incontinence.
Several 1H-indole-7-carboxamide derivatives demonstrate promising anticancer activity against various cancer cell lines [, ]. These compounds act through diverse mechanisms, including inhibition of histone methyltransferase EZH2 [], induction of apoptosis, and cell cycle arrest.
1H-indole-7-carboxamide derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. These compounds exhibit promising minimum inhibitory concentration (MIC) values against clinically relevant pathogens, suggesting their potential as novel antibacterial agents.
1H-indole-7-carboxamide derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II []. Their high selectivity for hCA II over other isoforms makes them attractive candidates for developing drugs to treat glaucoma, epilepsy, and other hCA II-related diseases.
1H-indole-7-carboxamide derivatives exhibit diverse effects on dopamine receptors, including acting as bitopic ligands that allosterically modulate dopamine D2 receptor activity [, ]. These findings highlight their potential as pharmacological tools for studying dopamine receptor function and developing novel therapeutics for neurological disorders.
Certain 1H-indole-7-carboxamide derivatives have been identified as substrates for brain efflux transporters [], highlighting the importance of considering transporter interactions during drug development. These findings have implications for designing CNS-penetrant therapeutics.
1H-indole-7-carboxamide derivatives have emerged as potent and selective inhibitors of the histone methyltransferase EZH2, a promising target for cancer therapy []. These compounds exhibit robust antitumor effects in preclinical models, demonstrating their potential as novel anticancer agents.
1H-indole-7-carboxamide derivatives have shown potent PARP-1 inhibitory activity [, ]. PARP-1 inhibitors are being investigated for their potential in cancer therapy, particularly in combination with DNA-damaging agents.
Several 1H-indole-7-carboxamide derivatives have been explored for their ability to inhibit tyrosine kinases, including the epidermal growth factor receptor (EGFR) and pp60v-src tyrosine kinase []. These findings suggest their potential as anticancer agents targeting specific tyrosine kinases.
Certain 1H-indole-7-carboxamide derivatives act as potent and selective 5-HT7 receptor agonists with favorable drug-like properties []. These compounds show potential as pharmacological tools for investigating the role of 5-HT7 receptors in various physiological processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2